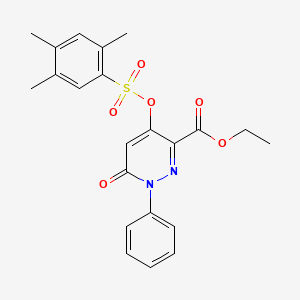
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
Ethyl 6-oxo-1-phenyl-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate features a unique structure that combines a pyridazine ring with a sulfonate group. The presence of the sulfonyl group may enhance its solubility and bioavailability, which are critical factors for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 394.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research suggests that compounds similar to this compound may exhibit various biological activities such as:
- Antimicrobial Activity : Investigations have shown that derivatives of pyridazine compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antitumor Effects : Some studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on pyridazine derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with nucleic acid synthesis.
- Cytotoxicity in Cancer Cells : In vitro assays using human cancer cell lines revealed that certain modifications to the pyridazine core led to enhanced cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Table 2: Summary of Biological Studies
Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Synergistic Effects : When combined with existing antibiotics, this compound showed synergistic effects that could enhance treatment efficacy against resistant bacterial strains.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-18(13-20(25)24(23-21)17-9-7-6-8-10-17)30-31(27,28)19-12-15(3)14(2)11-16(19)4/h6-13H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRWCAHDAJTACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














